1-(4-Chloropyrimidin-2-yl)-4-piperidinol
Overview
Description
1-(4-Chloropyrimidin-2-yl)-4-piperidinol is a chemical compound with the molecular formula C9H12ClN3O It is characterized by the presence of a chloropyrimidine ring attached to a piperidinol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloropyrimidin-2-yl)-4-piperidinol typically involves the reaction of 4-chloropyrimidine with piperidinol under specific conditions. One common method involves the nucleophilic substitution reaction where the chlorine atom on the pyrimidine ring is replaced by the piperidinol group. This reaction is often carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing reaction time and cost. Techniques such as continuous flow synthesis and the use of microwave-assisted reactions can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloropyrimidin-2-yl)-4-piperidinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 1-(4-Chloropyrimidin-2-yl)-4-piperidinone.
Reduction: Formation of various reduced derivatives depending on the conditions.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
1-(4-Chloropyrimidin-2-yl)-4-piperidinol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(4-Chloropyrimidin-2-yl)-4-piperidinol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloropyrimidin-4-yl)piperidinol
- 1-(4-Chloropyrimidin-2-yl)pyrrolidin-3-ol
- tert-Butyl 1-(4-chloropyrimidin-2-yl)piperidin-4-ylcarbamate
Uniqueness
1-(4-Chloropyrimidin-2-yl)-4-piperidinol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a chloropyrimidine ring and a piperidinol moiety makes it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(4-chloropyrimidin-2-yl)piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c10-8-1-4-11-9(12-8)13-5-2-7(14)3-6-13/h1,4,7,14H,2-3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFNBFBGRRTLNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671572 | |
Record name | 1-(4-Chloropyrimidin-2-yl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916791-08-7 | |
Record name | 1-(4-Chloropyrimidin-2-yl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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